(2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C18H24BrNO5 and its molecular weight is 414.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis
- The compound is utilized in asymmetric synthesis. For example, it has been used in the synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, showcasing its utility in creating enantiomerically pure compounds, which is fundamental in the synthesis of pharmaceuticals and fine chemicals (Xue et al., 2002).
Catalysis in Organic Reactions
- The compound is involved in catalytic reactions, such as in the asymmetric hydroformylation of olefins. This demonstrates its role in enhancing the selectivity and efficiency of chemical reactions, which is crucial in industrial processes (Stille et al., 1991).
Hydrogenation Processes
- It is applied in asymmetric hydrogenations, such as in the efficient hydrogenation of (Z)-2-acetamidoacrylic acid derivatives. This application highlights its importance in creating specific chiral molecules, often required in pharmaceutical synthesis (Takahashi & Achiwa, 1989).
Peptide Synthesis
- The compound finds application in peptide synthesis. For example, its derivatives have been used to construct tripeptides containing unique amino acids, underscoring its role in the development of novel peptides which could have therapeutic applications (Moreno‐Vargas et al., 2004).
Synthesis of Amino Acid Derivatives
- It is used in the synthesis of various amino acid derivatives, such as orthogonally protected diamino acids. This application is significant in the field of bioorganic chemistry, where such derivatives are key intermediates for the synthesis of biologically active compounds (Czajgucki et al., 2003).
Enantioselective Synthesis
- The compound is instrumental in enantioselective synthesis, such as in the synthesis of glutamic acid derivatives. This emphasizes its role in the creation of stereochemically pure molecules, vital in drug discovery and development (Langlois, 1999).
Properties
IUPAC Name |
(2S,4S)-4-(4-bromo-2-ethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO5/c1-5-11-8-12(19)6-7-15(11)24-13-9-14(16(21)22)20(10-13)17(23)25-18(2,3)4/h6-8,13-14H,5,9-10H2,1-4H3,(H,21,22)/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNGIWZHNULOJX-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)Br)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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